
(2S,4R)-N,N-dibenzyl-4-hydroxypyrrolidine-2-carboxamide
Overview
Description
(2S,4R)-N,N-dibenzyl-4-hydroxypyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C19H22N2O2 and its molecular weight is 310.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Properties and Structure
The molecular formula of (2S,4R)-N,N-dibenzyl-4-hydroxypyrrolidine-2-carboxamide is C₁₉H₂₄N₂O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound features a pyrrolidine ring with specific stereochemistry at the 2 and 4 positions, which contributes to its biological activity. The presence of two benzyl groups and a hydroxyl group enhances its structural complexity and reactivity in biological systems.
Biological Activities
Preliminary studies suggest that this compound exhibits several notable biological activities:
- Antioxidant Properties : The compound has the ability to scavenge free radicals, potentially protecting cells from oxidative stress.
- Antimicrobial Activity : Similar derivatives have shown efficacy against various pathogens.
- Neuroprotective Effects : Compounds with analogous structures have been investigated for their ability to protect neuronal cells from damage.
These activities make it a candidate for further research in drug development targeting oxidative stress-related diseases and neurodegenerative disorders .
Drug Development
Due to its biological activities, this compound is being explored as a lead compound in drug development. Its potential applications include:
- Therapeutics for Oxidative Stress : Investigations are ongoing to assess its efficacy in treating conditions related to oxidative damage.
- Cancer Therapeutics : The compound's interaction with specific biological targets may provide insights into novel cancer treatments .
Mechanism of Action Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its therapeutic mechanisms. Interaction studies may include:
Properties
IUPAC Name |
(2S,4R)-N,N-dibenzyl-4-hydroxypyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c22-17-11-18(20-12-17)19(23)21(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10,17-18,20,22H,11-14H2/t17-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONGZRIRZKQFXRQ-MSOLQXFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20723300 | |
Record name | (4R)-N,N-Dibenzyl-4-hydroxy-L-prolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20723300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915205-76-4 | |
Record name | (4R)-N,N-Dibenzyl-4-hydroxy-L-prolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20723300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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